molecular formula C11H8BrNO2 B1530681 Methyl 4-bromoisoquinoline-1-carboxylate CAS No. 1512077-05-2

Methyl 4-bromoisoquinoline-1-carboxylate

Cat. No.: B1530681
CAS No.: 1512077-05-2
M. Wt: 266.09 g/mol
InChI Key: KNFXYFNXGJHAEI-UHFFFAOYSA-N
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Description

Methyl 4-bromoisoquinoline-1-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

Methyl 4-bromoisoquinoline-1-carboxylate is a chemical compound that is often used in the field of synthetic organic chemistry . It’s important to note that the compound’s targets would largely depend on its specific application in a given chemical reaction or biological context.

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst. In this context, the compound may interact with other reactants and the metal catalyst to form new carbon-carbon bonds .

Biochemical Pathways

As a synthetic organic compound, this compound is primarily used in chemical reactions rather than biological pathways. Its role in Suzuki–Miyaura cross-coupling reactions suggests that it may be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of new organic compounds, which can have a wide range of applications in various fields such as pharmaceuticals, materials science, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of 4-bromoisoquinoline-1-methanol.

Scientific Research Applications

Methyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloroisoquinoline-1-carboxylate
  • Methyl 4-fluoroisoquinoline-1-carboxylate
  • Methyl 4-iodoisoquinoline-1-carboxylate

Uniqueness

Methyl 4-bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 4-bromoisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXYFNXGJHAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512077-05-2
Record name METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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